Tert-butyl N-(5-amino-3-methyl-2-pyridyl)-N-tert-butoxycarbonyl-carbamate

Description

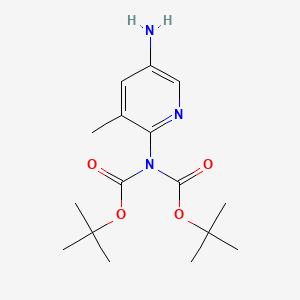

Tert-butyl N-(5-amino-3-methyl-2-pyridyl)-N-tert-butoxycarbonyl-carbamate (CAS: 1393553-87-1; MF: C₁₆H₂₅N₃O₄; MW: 323.3874) is a carbamate derivative featuring dual tert-butoxycarbonyl (Boc) protective groups on a pyridine-based scaffold. The compound’s structure includes a 5-amino-3-methylpyridin-2-yl moiety, where the amino group is doubly protected by Boc groups. This design enhances stability during synthetic processes, making it a critical intermediate in pharmaceutical and agrochemical research, particularly in the development of heterocyclic compounds .

Properties

Molecular Formula |

C16H25N3O4 |

|---|---|

Molecular Weight |

323.39 g/mol |

IUPAC Name |

tert-butyl N-(5-amino-3-methylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

InChI |

InChI=1S/C16H25N3O4/c1-10-8-11(17)9-18-12(10)19(13(20)22-15(2,3)4)14(21)23-16(5,6)7/h8-9H,17H2,1-7H3 |

InChI Key |

PDMBAIUJOQKOCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with a substituted pyridine derivative, such as 5-amino-3-methyl-2-pyridyl precursor compounds. The amino group at the 5-position is a nucleophilic site targeted for protection to prevent side reactions during subsequent steps.

Protection of Amino Groups Using tert-Butoxycarbonyl (Boc) Groups

The amino group on the pyridine ring is protected with tert-butoxycarbonyl groups to form the N-tert-butoxycarbonyl derivative. This protection is crucial for maintaining the integrity of the amino group during further synthetic manipulations.

- The reaction involves treatment of the free amine with di-tert-butyl dicarbonate under controlled conditions, often in the presence of a base such as triethylamine.

- The Boc protection is selective and reversible, allowing for deprotection under acidic conditions later in the synthesis.

Formation of the Carbamate Structure

The carbamate moiety is introduced by reaction of the Boc-protected amine with tert-butyl chloroformate or related reagents to yield the tert-butyl carbamate structure.

- This step is typically carried out under mild conditions to avoid decomposition of the Boc group.

- The resulting carbamate is stable and serves as a protected intermediate for further functionalization.

Methyl Substitution at the 3-Position of the Pyridine Ring

The methyl group at the 3-position is introduced either by starting from a methyl-substituted pyridine or by methylation reactions on the pyridine ring.

- Methylation can be achieved via electrophilic substitution using methyl iodide or methyl sulfate in the presence of a base.

- Alternatively, the starting material may already contain the 3-methyl substituent, simplifying the synthesis.

Purification and Characterization

After synthesis, the compound is purified using chromatographic techniques such as column chromatography or recrystallization.

- Purity is confirmed by spectroscopic methods including NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and MS (mass spectrometry).

- The Boc groups show characteristic signals in NMR, confirming successful protection.

Research Discoveries and Optimization

Use of Boc Protection in Pyridine Derivatives

Recent research has highlighted the efficiency of Boc protection in stabilizing amino groups on heterocyclic rings like pyridine, enabling selective functionalization without side reactions.

Alternative Protecting Groups and Reagents

While Boc groups are standard, other protecting groups such as 4,4'-dimethoxybenzhydryl (DMB) have been explored but add complexity and additional steps to the synthesis. The Boc group remains preferred for its ease of installation and removal.

Solvent and Reaction Condition Optimization

Studies have shown that the choice of solvent (e.g., acetonitrile, toluene) and temperature control are critical for successful Boc protection and carbamate formation without side reactions or decomposition.

Comparative Data Table of Preparation Steps

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Starting material | 5-amino-3-methyl-2-pyridine derivative | Provides the pyridine core with amino and methyl groups |

| Boc protection | Di-tert-butyl dicarbonate, base (e.g., Et3N), solvent (e.g., CH2Cl2) | Selective protection of amino group as Boc-carbamate |

| Carbamate formation | tert-butyl chloroformate, mild base | Formation of tert-butyl carbamate moiety |

| Methylation (if needed) | Methyl iodide or dimethyl sulfate, base | Introduction of methyl group at 3-position |

| Purification | Chromatography, recrystallization | Isolation of pure tert-butyl N-(5-amino-3-methyl-2-pyridyl)-N-tert-butoxycarbonyl-carbamate |

| Characterization | NMR, IR, MS | Confirmation of structure and purity |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyridine ring.

Reduction: Reduction reactions could target the carbamate group or the pyridine ring.

Substitution: Substitution reactions may occur at the amino group or the pyridine ring, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Tert-butyl N-(5-amino-3-methyl-2-pyridyl)-N-tert-butoxycarbonyl-carbamate may have various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Could be explored for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.

Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Tert-butyl N-(5-amino-3-methyl-2-pyridyl)-N-tert-butoxycarbonyl-carbamate would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The pyridine derivative exhibits greater steric hindrance than the pyrazole or piperidine analogs due to dual Boc groups .

- Electronic Properties: The methoxyimino group in the piperidine compound introduces stronger electron-withdrawing effects compared to the amino group in the pyridine derivative .

- Conformational Flexibility : Piperidine derivatives adopt chair conformations, whereas pyridine and pyrazole analogs are rigid and planar .

Key Differences :

- Piperidine derivatives demand precise control of oxime geometry (E-configuration), increasing synthetic complexity .

Biological Activity

Tert-butyl N-(5-amino-3-methyl-2-pyridyl)-N-tert-butoxycarbonyl-carbamate is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, interaction profiles, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H18N2O4

- Molecular Weight : Approximately 270.29 g/mol

- Structure : The compound features a tert-butyl group, an amino group, and a pyridine ring, with a tert-butoxycarbonyl (Boc) protecting group that enhances stability and solubility.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Activity : Studies show that related compounds can induce cell death in cancer cells through various mechanisms, including microtubule disruption and apoptosis induction. For instance, certain indolyl-pyridinyl derivatives have been found to possess potent anticancer properties by affecting cellular pathways linked to cancer progression .

- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, which can be assessed using biochemical assays. These interactions are crucial for understanding the compound's potential therapeutic applications.

- Receptor Modulation : Similar compounds have been shown to modulate receptor activity, which suggests that this compound could influence various signaling pathways in cells .

Synthesis

The synthesis of this compound typically involves:

- Formation of the Amino Group : Starting from 5-amino-3-methylpyridine.

- Carbamate Formation : Reacting with tert-butoxycarbonyl chloride to introduce the Boc protecting group.

- Purification : Utilizing chromatography techniques to isolate the final product.

Interaction Profiles

The interaction profiles of this compound can be compared with similar carbamates to understand its unique properties:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| Tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate | Contains bromine substituent on pyridine | 0.86 |

| Tert-butyl (4-bromopyridin-2-yl)carbamate | Bromine at position 4 on pyridine | 0.86 |

| Tert-butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate | Hydroxyl group addition | 0.82 |

These comparisons illustrate how variations in substituents can affect biological activity and chemical reactivity, highlighting the significance of the tert-butoxycarbonyl group in enhancing the compound's stability and solubility.

Case Studies and Research Findings

Recent studies have evaluated the biological effects of related compounds:

- Induction of Cell Death : Research on indolyl-pyridinyl-propenones demonstrated their ability to induce methuosis (a form of cell death) through specific cellular pathway interactions, suggesting a potential for developing new anticancer therapies .

- Microtubule Disruption : Certain derivatives exhibited increased cytotoxicity linked to their ability to disrupt microtubule polymerization, emphasizing the importance of structural modifications in enhancing biological efficacy .

- Pharmacological Profiles : The pharmacological profiles of similar compounds indicate that modifications can lead to significant changes in potency and selectivity towards different biological targets, which is crucial for drug development strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.